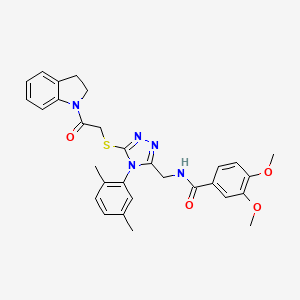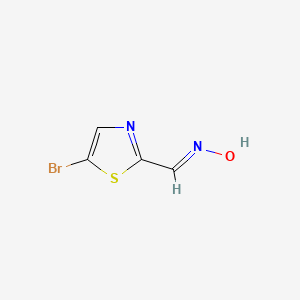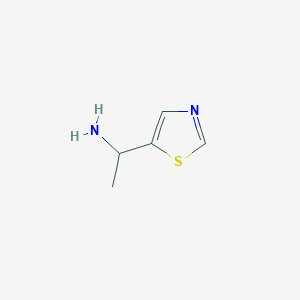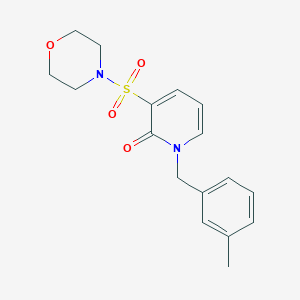![molecular formula C14H20N2O2S2 B2495380 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea CAS No. 2415543-15-4](/img/structure/B2495380.png)
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea, also known as HDU-1, is a chemical compound that has recently gained attention in the scientific research community due to its potential applications in the field of medicine. HDU-1 is a urea derivative that has shown promising results in various studies, making it a subject of interest for researchers.
作用機序
The mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is not fully understood. However, it has been proposed that 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea inhibits the activity of enzymes involved in cancer cell growth and proliferation. 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea has been found to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile for use in humans. In addition, 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea has been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea in lab experiments is its relatively simple synthesis method. 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
将来の方向性
Further studies are needed to fully understand the mechanism of action of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea and its potential therapeutic applications. Future research could focus on optimizing the synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea to improve its yield and purity. In addition, studies could investigate the effects of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea on other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, clinical trials will be needed to determine the safety and efficacy of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea in humans.
合成法
The synthesis of 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea involves the reaction of 6-hydroxy-1,4-dithiepan-6-ylmethylamine with 3-(2-methylphenyl)isocyanate. The reaction takes place under mild conditions and yields 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea as a white solid. The purity of the compound can be improved by recrystallization.
科学的研究の応用
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea has been studied for its potential use as an anticancer agent. In vitro studies have shown that 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea has also been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea may have therapeutic potential in the treatment of cancer.
特性
IUPAC Name |
1-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S2/c1-11-4-2-3-5-12(11)16-13(17)15-8-14(18)9-19-6-7-20-10-14/h2-5,18H,6-10H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOIHNSCYOCVCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2(CSCCSC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2495299.png)
![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495300.png)
![2-morpholino-5-(2-oxo-2-(p-tolyl)ethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2495301.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2495305.png)





![2-[(3S,4S)-4-(Carboxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B2495311.png)
![3-[3-(Formyloxy)-2,2-bis[(formyloxy)methyl]propoxy]-2,2-bis[(formyloxy)methyl]propyl formate](/img/structure/B2495312.png)

![5H-Benzimidazo[1,2-a]benzimidazole](/img/structure/B2495318.png)